molecular formula C7H8BClO2S B14019830 2-Chloro-3-(methylsulfanyl)phenylboronic acid

2-Chloro-3-(methylsulfanyl)phenylboronic acid

Cat. No.: B14019830
M. Wt: 202.47 g/mol
InChI Key: RILQTOBJNLYDJK-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylsulfanyl)phenylboronic acid is an organoboron compound with the molecular formula C7H8BClO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a methylsulfanyl group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylsulfanyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-(methylsulfanyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .

Mechanism of Action

The primary mechanism of action for 2-Chloro-3-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product . The methylsulfanyl group can also participate in various oxidation reactions, forming sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the phenyl ring. This combination allows for diverse reactivity, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C7H8BClO2S

Molecular Weight

202.47 g/mol

IUPAC Name

(2-chloro-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H8BClO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3

InChI Key

RILQTOBJNLYDJK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)SC)Cl)(O)O

Origin of Product

United States

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